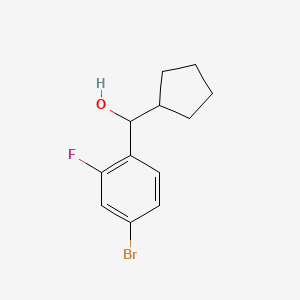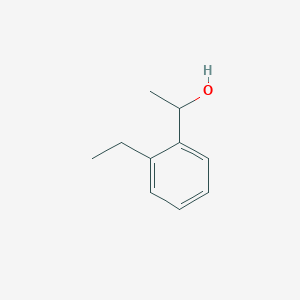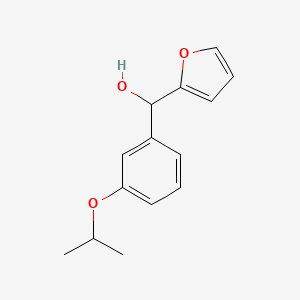
2,3'-Difurylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’-Difurylmethanol is an organic compound characterized by the presence of two furan rings connected by a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3’-Difurylmethanol can be synthesized through the self-condensation of furfurylic alcohols. This reaction typically occurs under acidic conditions, such as in the presence of hydrochloric acid or perchloric acid in dioxane at room temperature . Another method involves the reduction of 5-methylfurfural and acetylsylvan with sodium borohydride in ethanol, followed by acidification with diluted hydrochloric acid .
Industrial Production Methods: The use of polyphosphoric acid, silver ions, or trichloroacetic acid as catalysts can enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3’-Difurylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of strong bases or nucleophiles.
Major Products Formed:
Oxidation: The oxidation of 2,3’-Difurylmethanol can lead to the formation of difuryl ketones or carboxylic acids.
Reduction: Reduction typically yields difurylmethane.
Substitution: Substitution reactions can produce various difuryl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3’-Difurylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3’-Difurylmethanol involves its interaction with various molecular targets. The furan rings can participate in electron-donating and electron-withdrawing interactions, affecting the compound’s reactivity. The methanol group can undergo oxidation or reduction, leading to different reaction pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and other biological molecules .
Comparación Con Compuestos Similares
2-Furylmethanol: Similar in structure but with only one furan ring.
Difurylmethane: Lacks the methanol group, making it less reactive in certain chemical reactions.
Furfural: Contains an aldehyde group instead of a methanol group, leading to different reactivity.
Uniqueness: 2,3’-Difurylmethanol’s uniqueness lies in its dual furan rings connected by a methanol group, which provides a combination of reactivity and stability not found in the similar compounds listed above. This makes it a versatile compound for various chemical and biological applications .
Propiedades
IUPAC Name |
furan-2-yl(furan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(7-3-5-11-6-7)8-2-1-4-12-8/h1-6,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLCKULNSLBCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














